p-(Ureidocarbonyl)benzenearsonous acid
Description
p-(Ureidocarbonyl)benzenearsonous acid is an organoarsenic compound characterized by a benzene ring substituted with a ureidocarbonyl group (-NHCONH₂) and an arsonous acid (-As(OH)₂) moiety. Its molecular formula is C₇H₇AsN₂O₃, though derivatives such as the dithio-linked variant (CAS 91-71-4, C₂₁H₁₇AsN₂O₅S₂) are also documented . The arsonous acid group (As³⁺ oxidation state) distinguishes it from arsonic acids (As⁵⁺), which are more oxidized and historically utilized in agriculture and medicine .
Properties
CAS No. |
5425-11-6 |
|---|---|
Molecular Formula |
C8H9AsN2O4 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
[4-(carbamoylcarbamoyl)phenyl]arsonous acid |
InChI |
InChI=1S/C8H9AsN2O4/c10-8(13)11-7(12)5-1-3-6(4-2-5)9(14)15/h1-4,14-15H,(H3,10,11,12,13) |
InChI Key |
BUWHWQJQXPJVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)N)[As](O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(Ureidocarbonyl)benzenearsonous acid typically involves the reaction of p-aminobenzoic acid with arsonous acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the compound in high purity. The industrial process also emphasizes safety measures to handle the toxic nature of arsonous acid derivatives.
Chemical Reactions Analysis
Types of Reactions: p-(Ureidocarbonyl)benzenearsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonous acid group to arsonic acid.
Substitution: The ureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Arsonic acid derivatives.
Reduction: Reduced arsonous acid derivatives.
Substitution: Substituted ureido derivatives.
Scientific Research Applications
Chemistry: p-(Ureidocarbonyl)benzenearsonous acid is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. The presence of arsonous acid groups can inhibit the growth of certain bacteria and fungi.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases caused by microbial infections. Its ability to interfere with microbial metabolism makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of p-(Ureidocarbonyl)benzenearsonous acid involves its interaction with cellular components. The arsonous acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular metabolism and can result in the death of microbial cells. The ureido group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural Features and Properties
Stability and Reactivity
- Oxidation State Impact: As³⁺ compounds like this compound are more redox-active than As⁵⁺ analogs (e.g., p-arsanilic acid). Oxidation to As⁵⁺ derivatives may occur under physiological conditions, affecting stability . Evidence from iodine/astatine analogs (e.g., [211At]astatobenzoic acid) suggests higher oxidation states (e.g., iodoxybenzoic acid) improve in vitro stability but may decompose under separation conditions .
- Solubility and Derivatization: The ureidocarbonyl group enhances water solubility compared to simpler arylarsonic acids. Derivatives like amino-dPEG4-carboxylic acid conjugates (used in radiohalogenated compounds) demonstrate improved solubility for in vivo applications .
Table 2: Stability and Pharmacokinetic Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
